

A Technical Guide to Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cfda-AM*

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Abstract

Carboxyfluorescein diacetate acetoxymethyl ester (**CFDA-AM**) is a pivotal tool in cellular biology, primarily utilized for the assessment of cell viability and for tracking cell proliferation. This cell-permeant compound is non-fluorescent until it enters viable cells, where intracellular esterases cleave its acetate and acetoxymethyl (AM) groups. This enzymatic conversion yields the highly fluorescent and membrane-impermeant carboxyfluorescein, which is retained within cells that possess intact plasma membranes. The intensity of the green fluorescence emitted is directly proportional to the number of viable cells, making **CFDA-AM** a robust indicator of cellular health and metabolic activity. This guide provides a comprehensive overview of the core principles of **CFDA-AM**, including its mechanism of action, key applications, detailed experimental protocols, and data interpretation.

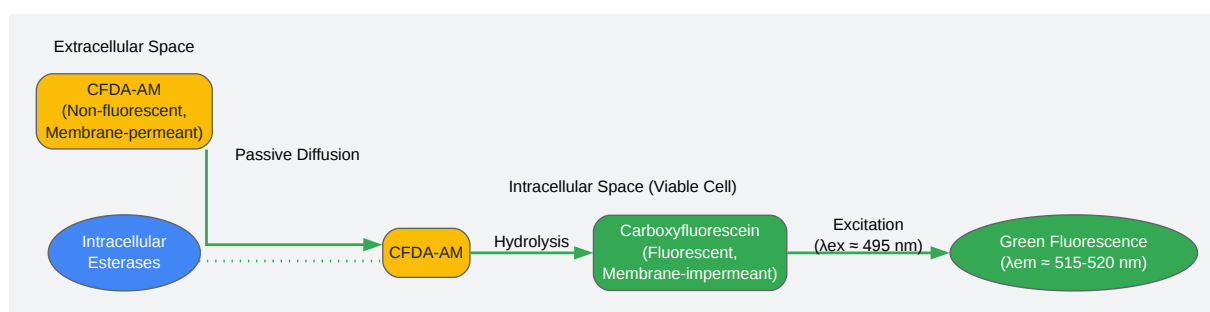
Core Principles and Mechanism of Action

CFDA-AM is an electrically neutral molecule that can passively diffuse across the plasma membrane of both live and dead cells.[1] Once inside a cell, its utility as a viability probe depends on two key cellular functions: the activity of intracellular esterases and the integrity of the cell membrane.[2]

In viable cells, ubiquitous intracellular esterases hydrolyze the non-fluorescent **CFDA-AM**. [3] This enzymatic cleavage removes the acetate and acetoxymethyl ester groups, converting the

molecule into 5-carboxyfluorescein.[3] This product is a highly fluorescent molecule that is also negatively charged, preventing it from passively diffusing back out of the cell through an intact membrane.[4][5] Consequently, viable cells accumulate carboxyfluorescein and exhibit bright green fluorescence.[2] In contrast, cells with compromised membranes cannot retain the fluorescent product, and dead cells lack the necessary esterase activity to initiate the conversion, thus remaining non-fluorescent.[6]

The following diagram illustrates the intracellular processing of **CFDA-AM**:



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Mechanism of **CFDA-AM** activation in a viable cell.

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of **CFDA-AM** is essential for its effective use in experimental settings. The table below summarizes key quantitative data for this compound.

Property	Value	Reference(s)
Chemical Name	5-Carboxyfluorescein diacetate, acetoxymethyl ester	[7]
Synonyms	CFDA-AM, 5-CFDA-AM	[8]
CAS Number	124412-00-6	[7][8]
Molecular Formula	C ₂₈ H ₂₀ O ₁₁	[7][8]
Molecular Weight	532.4 g/mol	[8]
Excitation Wavelength (λ _{ex})	~495 nm	[9][10]
Emission Wavelength (λ _{em})	~515-520 nm	[10]
Solubility	Soluble in DMSO and ethanol	[11]
Storage Conditions	Store at -20°C, desiccated and protected from light	[4][9]

Key Applications in Research and Drug Development

CFDA-AM is a versatile tool with several important applications in life sciences research:

- **Cell Viability and Cytotoxicity Assays:** The most common application of **CFDA-AM** is in the determination of cell viability. It provides a direct measure of both enzymatic activity and membrane integrity.[2][12] In drug development, it is frequently used in cytotoxicity assays to assess the impact of novel compounds on cell health.[5]
- **Cell Proliferation Assays:** A derivative, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), is widely used for tracking cell division.[13] Upon entering the cell, CFDA-SE is also cleaved by esterases to its fluorescent form, which then covalently binds to intracellular proteins.[13] With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell proliferation over several generations.[13]
- **Intracellular pH Measurement:** The fluorescence of carboxyfluorescein is pH-sensitive, making it a useful indicator for measuring intracellular pH (pHi).

- **Cell Adhesion and Motility Studies:** By pre-labeling cells with **CFDA-AM**, their adhesion to other cells or substrates can be quantified by measuring the retained fluorescence after washing away non-adherent cells.

Experimental Protocols

The following sections provide detailed methodologies for common assays utilizing **CFDA-AM** and its derivatives.

Cell Viability Assay using CFDA-AM

This protocol outlines the steps for determining cell viability using a fluorescence plate reader or a flow cytometer.

Materials:

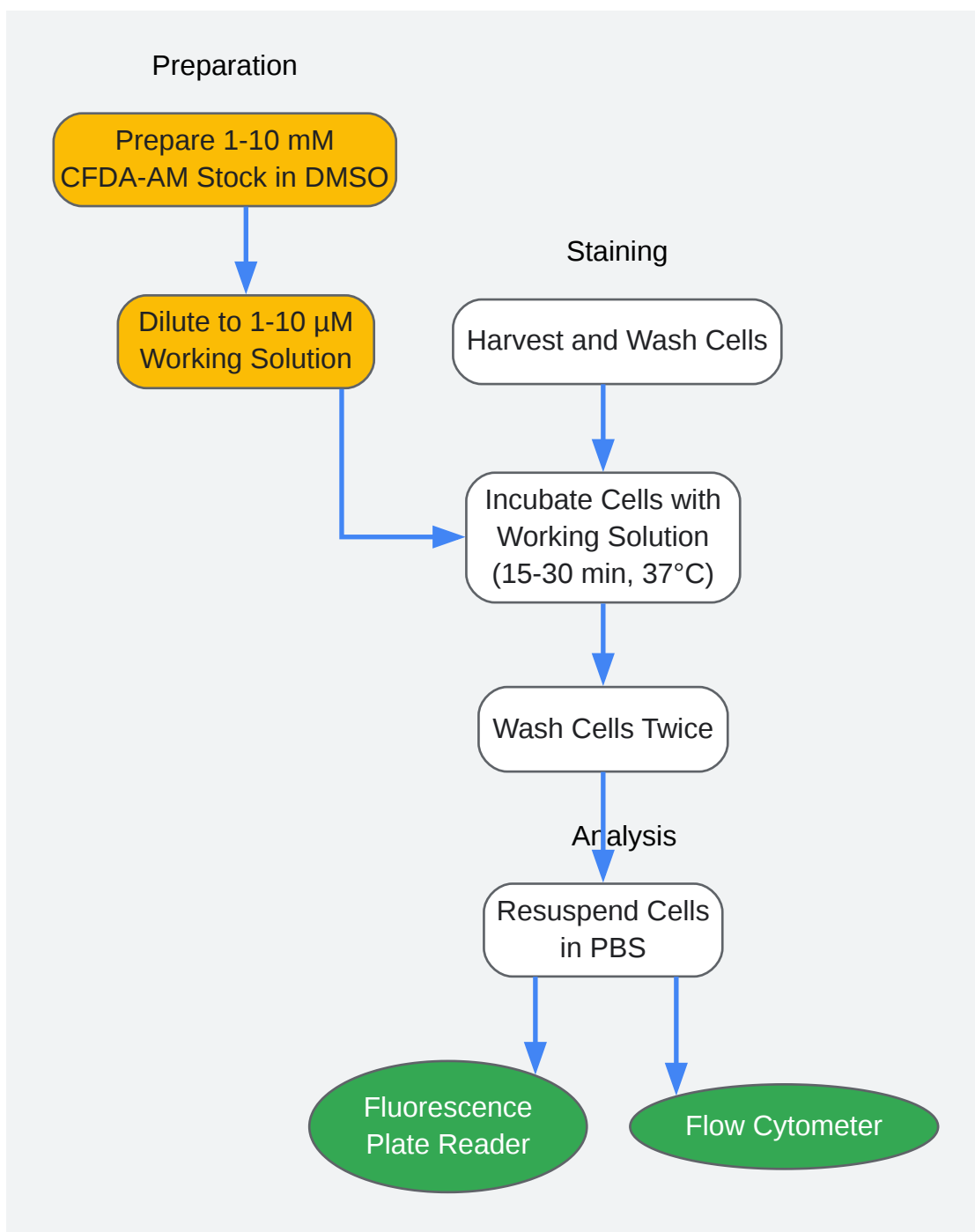
- **CFDA-AM**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Hank's Balanced Salt Solution)
- Cell suspension of interest
- 96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes

Protocol:

- Preparation of **CFDA-AM** Stock Solution:
 - Dissolve **CFDA-AM** in anhydrous DMSO to a stock concentration of 1-10 mM.[\[14\]](#) For example, to make a 10 mM stock solution, dissolve 1 mg of **CFDA-AM** in 0.1878 mL of DMSO.[\[2\]](#)
 - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[\[14\]](#)

- Preparation of Working Solution:
 - On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to a final working concentration of 1-10 μM .[\[14\]](#) The optimal concentration may vary depending on the cell type and should be determined empirically.
- Cell Staining:
 - Wash the cells once with PBS and resuspend them in the **CFDA-AM** working solution at a concentration of approximately 1×10^6 cells/mL.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.[\[15\]](#)
 - After incubation, pellet the cells by centrifugation (e.g., 400 x g for 5-10 minutes) and wash them twice with PBS to remove excess, unhydrolyzed **CFDA-AM**.[\[15\]](#)
- Data Acquisition:
 - Fluorescence Plate Reader: Resuspend the washed cell pellet in PBS and transfer to a 96-well black, clear-bottom plate. Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm.
 - Flow Cytometry: Resuspend the washed cell pellet in PBS and analyze using a flow cytometer equipped with a 488 nm laser for excitation.[\[2\]](#) Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).

The diagram below outlines the general workflow for a **CFDA-AM** cell viability assay.



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Workflow for a typical **CFDA-AM** cell viability assay.

Cell Proliferation Assay using CFDA-SE

This protocol describes how to label cells with CFDA-SE to track cell division.

Materials:

- Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) containing 0.1% BSA
- Complete cell culture medium (e.g., RPMI with 10% FBS)
- Cell suspension of interest
- Flow cytometry tubes

Protocol:

- Preparation of CFDA-SE Stock Solution:
 - Prepare a 2 mM stock solution of CFDA-SE in anhydrous DMSO.[\[16\]](#)[\[17\]](#)
 - Aliquot into single-use vials and store desiccated at -20°C for no more than 2 months.[\[16\]](#)
[\[17\]](#)
- Cell Labeling:
 - Resuspend cells in PBS with 0.1% BSA at a concentration of $1-50 \times 10^6$ cells/mL.[\[17\]](#)
Ensure a single-cell suspension.
 - Prepare a 2x working solution of CFDA-SE (e.g., 10 μ M for a final concentration of 5 μ M) in PBS with 0.1% BSA.[\[17\]](#)
 - Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.[\[17\]](#)
 - Incubate for 5-10 minutes at 37°C.[\[17\]](#)[\[18\]](#)
 - To stop the reaction, immediately fill the tube with complete culture medium and centrifuge to pellet the cells.[\[16\]](#)[\[17\]](#) The protein in the serum will quench the unreacted CFDA-SE.

- Wash the cells three times with complete culture medium.[16] An optional 5-minute incubation at 37°C after the second wash can help remove unbound dye.[16]
- Cell Culture and Analysis:
 - Resuspend the labeled cells in fresh culture medium and plate them under the desired experimental conditions.
 - Harvest cells at various time points (e.g., day 0, 1, 2, 3) to analyze proliferation.
 - Analyze the cells by flow cytometry using a 488 nm laser.[13] Each peak of decreasing fluorescence intensity represents a successive cell generation.

Troubleshooting

Common issues encountered during **CFDA-AM** staining and their potential solutions are listed below.

Issue	Potential Cause(s)	Recommended Solution(s)	Reference(s)
Weak or No Signal	- Degraded CFDA-AM due to hydrolysis.- Insufficient dye concentration.- Low esterase activity in the cell type.- Lasers on the flow cytometer are misaligned.	- Use a fresh aliquot of CFDA-AM stock solution.- Titrate the working concentration of CFDA-AM.- Increase incubation time or temperature.- Ensure proper instrument calibration with alignment beads.	[16][19][20]
High Background Fluorescence	- Incomplete washing of excess dye.- Spontaneous hydrolysis of CFDA-AM in the buffer.- Presence of esterase activity in the serum of the culture medium.	- Increase the number of wash steps after staining.- Prepare the working solution immediately before use.- Perform staining in serum-free medium.	[19][21]
Patchy or Uneven Staining	- Cell clumping.- Uneven distribution of the dye during incubation.	- Ensure a single-cell suspension before staining.- Gently mix the cells during the incubation period.	[21]
High Cell Death After Staining	- CFDA-AM/CFDA-SE can be toxic at high concentrations.	- Titrate to find the lowest effective concentration of the dye.- Minimize incubation time.	[16]

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- To cite this document: BenchChem. [A Technical Guide to Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM)]. BenchChem, [2025]. [Online PDF]. Available at:

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